molecular formula C13H20O5Si B1589501 Silane, 1,3-benzodioxol-5-yltriethoxy- CAS No. 376353-50-3

Silane, 1,3-benzodioxol-5-yltriethoxy-

Cat. No. B1589501
M. Wt: 284.38 g/mol
InChI Key: LOHILPNONPGNRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Silane, 1,3-benzodioxol-5-yltriethoxy-” can be represented by the SMILES notation: CCO [Si] (c1ccc2c (c1)OCO2) (OCC)OCC .

Scientific Research Applications

Reducing Water Absorption in Coatings

Silane monomers have been incorporated into epoxy coatings to reduce water absorption. The addition of GPTMS to epoxy coatings significantly decreases water uptake, as evidenced by electrochemical impedance spectroscopy (EIS) measurements. This reduction in water absorption leads to an increase in the glass-transition temperature (Tg) of the coatings, enhancing their durability in aqueous environments (Wei-Gang Ji et al., 2006).

Hydrolytic Stability of Aminosilane-derived Layers

The preparation of hydrolytically stable amine-functionalized silica substrates using functional silanes, including 3-aminopropyltriethoxysilane (APTES), has been studied. Vapor-phase reactions have shown to produce more reproducible and stable aminosilane-derived layers compared to solution-phase methods, which is crucial for applications requiring stable chemical functionalities on surfaces (Mojun Zhu et al., 2012).

Corrosion Protection

Organofunctional silanes have been used as corrosion inhibitors in silane films applied to metals and alloys. The incorporation of corrosion inhibitors into silane films on AA2024-T3 alloy has shown to improve corrosion protection, indicating the potential of silane treatments in replacing toxic chromate coatings (V. Palanivel et al., 2005).

Enhancing Adhesion and Corrosion Resistance

Research has also focused on the use of silane coatings to enhance the adhesion between metals and paints, as well as to provide corrosion resistance. Studies indicate that silane as an adhesion promoter, especially when incorporated into coatings or used in pretreatments, can significantly improve the durability and performance of coated metal surfaces in corrosive environments (C. Deyá, 2016).

Improvement of Mechanical Properties in Construction Materials

The addition of silanes and their derivatives to cement and mortar formulations has been shown to affect cement hydration and enhance the mechanical properties of mortars. This includes improvements in flexural strength and compressive strength, offering new possibilities for the construction industry in creating more durable and resilient materials (Huajun Feng et al., 2016).

properties

IUPAC Name

1,3-benzodioxol-5-yl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-8-12-13(9-11)15-10-14-12/h7-9H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHILPNONPGNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC2=C(C=C1)OCO2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457037
Record name Silane, 1,3-benzodioxol-5-yltriethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, 1,3-benzodioxol-5-yltriethoxy-

CAS RN

376353-50-3
Record name Silane, 1,3-benzodioxol-5-yltriethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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